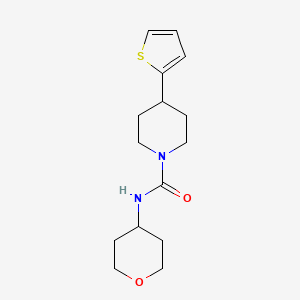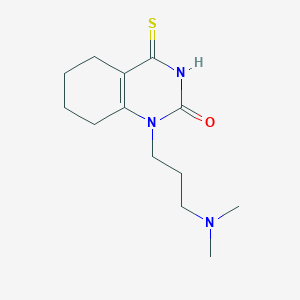
1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one" is a derivative of hexahydroquinazolinone, which is a heterocyclic compound. This class of compounds has been studied for various chemical properties and biological activities, including antibacterial properties as seen in the synthesis of related 4-aryl-7,7-dimethyl-1,2,3,4,5,6,7,8-octahydroquinazoline-2-one/thione-5-one derivatives .
Synthesis Analysis
The synthesis of related dihydroquinazolinone compounds has been achieved through different methods. For instance, a one-pot multicomponent reaction involving isatoic anhydride, amines, and in situ-generated Vilsmeier reagent has been developed for the synthesis of 2,2-bis(dimethylamino)-3-alkyl or benzyl 2,3-dihydroquinazoline-4(1H)-one compounds . Additionally, eco-friendly, solvent-free methods have been described for the synthesis of octahydroquinazoline derivatives, which are structurally related to the compound .
Molecular Structure Analysis
The molecular structure of quinazolinone derivatives can be complex, and their analysis often requires sophisticated techniques. For example, the addition of dimethyl acetylenedicarboxylate to 2,3-dihydro-2-thioxoquinazolin-4(1H)-one has led to the formation of cycloadducts, the structures of which were determined by 13C NMR spectroscopy and X-ray crystallographic analysis . These techniques are crucial for confirming the molecular structure of synthesized compounds.
Chemical Reactions Analysis
Quinazolinone derivatives can undergo various chemical reactions. The reaction of 3-(dimethylamino)-2H-azirines with 1,3-benzoxazole-2(3H)-thione has been studied, leading to the formation of 3-(2-hydroxyphenyl)-2-thiohydantoins and thiourea derivatives . The reaction mechanisms often involve intermediate species such as zwitterions, aziridines, and isothiocyanates, which can further react to form diverse products .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinazolinone derivatives are influenced by their molecular structure. For instance, the presence of dimethylamino groups and thioxo functionalities can affect the compound's solubility, stability, and reactivity. The antibacterial activity screening of octahydroquinazoline derivatives indicates that these compounds have potential biological applications, which are related to their chemical properties . Additionally, the synthesis of dibenz[de,h]isoquinoline-1,3-diones with various substituents has shown that these compounds possess antitumor activity and quantitative structure-activity relationships can be established .
科学的研究の応用
Synthesis and Characterization
- Chemical Synthesis: The compound and its derivatives are often synthesized via reactions involving diamines and isothiocyanates or through Mannich reactions with secondary amines in the presence of formaldehyde, showcasing versatile synthetic routes for heterocyclic compounds with potential biological activities (Cherbuliez et al., 1967); (Rajasekaran et al., 2013).
- Crystal Structure Analysis: Studies have determined the crystal structures of related compounds, providing insights into their molecular configurations and potential for forming specific molecular interactions important in drug design and material science applications (Malinovskii et al., 2000).
Biological Activities
- Antimicrobial and Anticonvulsant Activities: Some derivatives have been evaluated for their antimicrobial and anticonvulsant properties, indicating broad-spectrum activity against various bacteria and fungi, as well as potential for treating convulsions (Rajasekaran et al., 2013); (Osarumwense, 2022).
- Antioxidant and Antitumor Activities: Research has also focused on the antioxidant and antitumor potential of similar compounds, showcasing their efficacy in scavenging free radicals and inhibiting tumor cell growth, suggesting their utility in developing new anticancer and antioxidant agents (Ismail & Elsayed, 2018); (Al-azawi, 2016).
Material Science Applications
- Corrosion Inhibition: Derivatives have been studied for their potential as corrosion inhibitors, demonstrating high efficiency in protecting metals from corrosion in aggressive environments, highlighting their application in material protection and preservation (Jamil et al., 2018).
Safety And Hazards
将来の方向性
特性
IUPAC Name |
1-[3-(dimethylamino)propyl]-4-sulfanylidene-5,6,7,8-tetrahydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3OS/c1-15(2)8-5-9-16-11-7-4-3-6-10(11)12(18)14-13(16)17/h3-9H2,1-2H3,(H,14,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNKCZMJUSRKSDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCN1C2=C(CCCC2)C(=S)NC1=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-(dimethylamino)propyl)-4-thioxo-3,4,5,6,7,8-hexahydroquinazolin-2(1H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

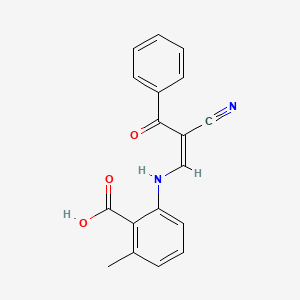
![4-butoxy-N-(4-(imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide](/img/structure/B3008648.png)
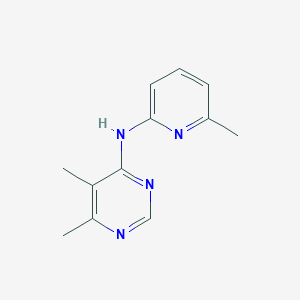
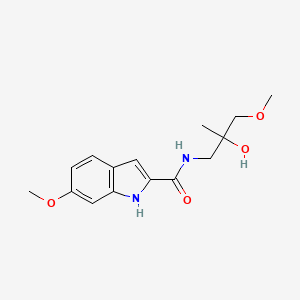
![2-bromo-5-methoxy-1-methyl-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3008652.png)
![8-(furan-2-ylmethyl)-1,7-dimethyl-3-(2-oxo-2-phenylethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3008653.png)

![2-(4-nitrophenyl)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B3008657.png)
![3-amino-2-methyl-6-propylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B3008658.png)
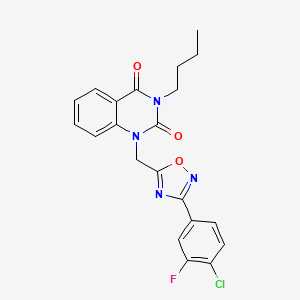


![3-(4-methoxyphenyl)-6-(2-oxo-2-phenylethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B3008666.png)
